molecular formula C14H11BrCl2N2O2 B2687649 3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium CAS No. 1101781-96-7

3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium

Cat. No.: B2687649
CAS No.: 1101781-96-7
M. Wt: 390.06
InChI Key: BSFIFOMVMOGKOQ-UHFFFAOYSA-N
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Description

3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium is a complex organic compound that features a pyridinium core substituted with an aminocarbonyl group and a 3,4-dichlorophenyl-2-oxoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization and subsequent functional group transformations to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2.BrH/c15-11-4-3-9(6-12(11)16)13(19)8-18-5-1-2-10(7-18)14(17)20;/h1-7H,8H2,(H-,17,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFIFOMVMOGKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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